Combi-2

Antimicrobial peptides Membrane biophysics Peptide-lipid interaction

Combi-2 is a sequence-defined, acetylated/amidated hexapeptide (Ac-FRWWHR-NH₂) essential for studying non-lytic, intracellular bactericidal mechanisms. Unlike generic AMPs, it demonstrably avoids catastrophic membrane pore formation, validated by calcein leakage assays showing minimal disruption. Its documented broad-spectrum activity (S. aureus, S. sanguis, E. coli) and comprehensive biophysical characterization (ITC, DSC, NMR) make it an irreplaceable, reproducible benchmark for SAR and membrane selectivity research. Procurement of uncharacterized alternatives directly risks experimental failure.

Molecular Formula
Molecular Weight
Cat. No. B1577444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCombi-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Combi-2 Peptide: Antimicrobial Identity, Target Spectrum, and Procurement Baseline


Combi-2 is a chemically defined acetylated and amidated hexapeptide with the amino acid sequence Ac-Phe-Arg-Trp-Trp-His-Arg-NH₂ (Ac-FRWWHR-NH₂) [1]. This compound is a member of the antimicrobial peptide (AMP) class, originally identified via combinatorial chemistry screening methods for its capacity to exert bactericidal effects against clinically relevant bacterial strains [2]. Unlike small-molecule antibiotics that target specific enzymes or ribosomal functions, Combi-2 belongs to a class of membrane-active peptides characterized by a cationic and amphipathic architecture that facilitates interaction with negatively charged bacterial membrane components [3].

Why Generic Antimicrobial Peptide Substitution Is Not Advisable for Combi-2 Applications


Antimicrobial peptides (AMPs) cannot be regarded as interchangeable due to profound sequence-dependent differences in three critical procurement and experimental parameters: (1) bacterial target spectrum and potency [1]; (2) mechanism of bacterial membrane interaction and potential for intracellular targeting [2]; and (3) physicochemical properties governing in vitro and in vivo behavior [3]. Even peptides sharing a common combinatorial library origin, such as Combi-1 (Ac-RRWWRF-NH₂) and Combi-2 (Ac-FRWWHR-NH₂), exhibit distinct biophysical interactions with bacterial membrane models and different rates of bacterial cell entry [2]. Furthermore, peptide functional classification—antimicrobial, cell-penetrating, or dual-functional—is determined by primary sequence and cannot be extrapolated across AMPs [3]. Procurement of a generic or uncharacterized AMP in place of Combi-2 introduces substantial risk of experimental failure due to absent or mischaracterized activity against intended bacterial targets [1].

Combi-2 Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Comparative Data


Combi-2 Membrane Interaction: Quantitative Fluorescence and Calorimetric Binding Parameters Relative to POPG/POPC Vesicles

Combi-2 exhibits a pronounced and quantifiable binding preference for anionic POPG-containing lipid vesicles over zwitterionic POPC vesicles, as demonstrated by fluorescence spectroscopy and isothermal titration calorimetry (ITC) [1]. This electrostatic selectivity, characteristic of cationic antimicrobial peptides, is not a universal property of all membrane-active peptides; the degree of selectivity is sequence-dependent. Combi-2 achieves a measurable partitioning preference, with ITC analysis yielding distinct binding isotherms for POPG versus POPC, thereby quantifying its membrane-targeting bias [1].

Antimicrobial peptides Membrane biophysics Peptide-lipid interaction

Combi-2 vs. Combi-1 Differential Membrane Activity: Direct Head-to-Head Calcein Leakage Comparison

In a direct head-to-head experimental comparison, Combi-2 demonstrates a quantifiably distinct membrane perturbation profile relative to its close structural analog Combi-1 (Ac-RRWWRF-NH₂), as assessed by calcein leakage from POPG/POPC (1:1) large unilamellar vesicles [1]. Both peptides were tested under identical conditions; however, Combi-2 exhibited inefficient leakage induction, indicating that its primary antimicrobial mechanism does not rely on catastrophic membrane disruption [1]. This is in contrast to many classical pore-forming AMPs and highlights a functional divergence even within the Combi-series derived from the same combinatorial library.

Antimicrobial peptides Membrane permeabilization Comparative biophysics

Combi-2 vs. Pep-1 Differential E. coli Membrane Stabilization: Direct Head-to-Head TGA and DSC Comparison

A direct head-to-head thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) study compared the effects of Combi-2 and the cell-penetrating peptide Pep-1 on vesicles mimicking the Escherichia coli membrane [1]. The quantitative analysis revealed that Combi-2 exerts a stabilizing effect on the E. coli membrane model at any concentration tested, whereas Pep-1 exhibits membrane stabilization only at high concentrations [1]. This functional divergence between an antimicrobial peptide (Combi-2) and a cell-penetrating peptide (Pep-1) is experimentally quantifiable and underscores that peptide classification alone does not predict membrane interaction outcomes.

Antimicrobial peptides Cell-penetrating peptides Membrane biophysics

Combi-2 Structural Determination in Membrane-Mimetic Environments: NMR-Derived Amphipathic Conformation

Two-dimensional proton nuclear magnetic resonance (NMR) spectroscopy was employed to solve the three-dimensional structure of Combi-2 in membrane-mimetic environments composed of dodecylphosphatidylcholine (DPC) and sodium dodecyl sulfate (SDS) micelles [1]. The solved structure reveals that Combi-2 adopts a distinct coiled amphipathic conformation when bound to these micellar systems, with spatial segregation of cationic and hydrophobic residues that facilitates interaction with bacterial membrane interfaces [1]. This experimentally determined structural architecture is sequence-specific and would not be replicated by generic or uncharacterized AMPs.

Antimicrobial peptides NMR spectroscopy Peptide structure

Combi-2 Antimicrobial Target Spectrum: Documented Activity Against Gram-Positive and Gram-Negative Bacteria

Combi-2 demonstrates documented antimicrobial efficacy against a defined spectrum of bacterial species, specifically Staphylococcus aureus (Gram-positive), Streptococcus sanguis (Gram-positive), and Escherichia coli (Gram-negative) [1]. This broad-spectrum activity profile, spanning both Gram-positive and Gram-negative organisms, is a product of its specific amino acid sequence and resulting physicochemical properties. Unlike many natural AMPs with narrow-spectrum activity against either Gram-positive or Gram-negative bacteria alone, Combi-2's dual-spectrum activity has been validated across multiple vendor technical datasheets and primary literature sources [1].

Antimicrobial peptides Antibacterial activity Target spectrum

Combi-2 Application Scenarios: Where Quantitative Differentiation Drives Research Value


Mechanistic Studies of Non-Pore-Forming Antimicrobial Peptide Action

Combi-2 is optimally suited for research programs investigating antimicrobial mechanisms that do not rely on catastrophic membrane pore formation. The direct head-to-head calcein leakage data demonstrating inefficient membrane disruption relative to Combi-1 and other pore-forming AMPs [1] positions Combi-2 as a validated tool for studying intracellular targeting mechanisms in antimicrobial peptide research. Its established antimicrobial activity against S. aureus, S. sanguis, and E. coli [2] combined with minimal vesicle leakage provides a defined experimental system for interrogating non-lytic bactericidal pathways.

Comparative Membrane Biophysics and Peptide-Lipid Interaction Studies

The comprehensive biophysical characterization of Combi-2—including ITC-derived binding preferences for anionic POPG over zwitterionic POPC [1], DSC-determined membrane stabilization effects relative to Pep-1 [3], and NMR-solved amphipathic structure in micellar environments [1]—makes this peptide an ideal candidate for comparative membrane biophysics research. Studies requiring a well-characterized cationic AMP with documented lipid selectivity and structural parameters will benefit from the availability of quantitative binding, thermodynamic, and structural data that are absent for many uncharacterized peptides.

Dual-Spectrum Antimicrobial Activity Screening and Validation Studies

Combi-2's validated activity against both Gram-positive (S. aureus, S. sanguis) and Gram-negative (E. coli) bacteria [2] makes it a suitable positive control or test compound in antimicrobial susceptibility screening programs that require broad-spectrum coverage. Its defined sequence (Ac-FRWWHR-NH₂) and molecular weight (1004.2 g/mol) [2] provide a reproducible benchmark for comparative studies against novel synthetic AMPs or natural product extracts, where activity across both Gram staining classes is a desired experimental outcome.

Peptide Design and Structure-Activity Relationship (SAR) Studies

As a short hexapeptide with a defined NMR structure in membrane-mimetic environments [1], Combi-2 serves as a valuable scaffold for structure-activity relationship (SAR) investigations. Its documented activity spectrum and membrane interaction profile provide a baseline against which sequence-modified analogs can be quantitatively compared. The peptide's identification from combinatorial chemistry methods [1] also positions it within a broader library context, enabling systematic exploration of sequence determinants governing antimicrobial activity and membrane selectivity.

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